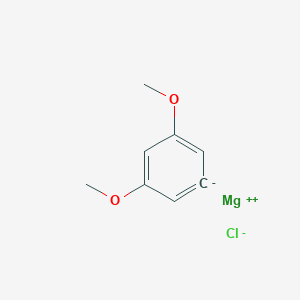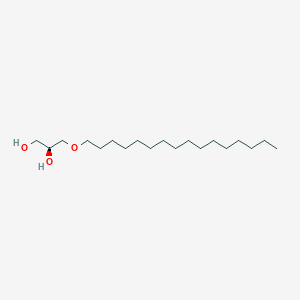
3,5-Dimethoxyphenylmagnesium chloride
Vue d'ensemble
Description
3,5-Dimethoxyphenylmagnesium chloride, also known as this compound, is a useful research compound. Its molecular formula is C8H9ClMgO2 and its molecular weight is 196.91 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Suzuki Cross-Coupling Reactions
3,5-Dimethylphenylmagnesium bromide, a compound closely related to 3,5-Dimethoxyphenylmagnesium chloride, is used in Suzuki cross-coupling reactions. It reacts with triisopropyl borate to give 3,5-dimethylphenylboronic acid and bis(3,5-dimethylphenyl)borinic acid, which are then coupled with a vinyl triflate using Suzuki cross-coupling conditions. Both aryl groups are efficiently transferred from boron in the Suzuki step (Winkle & Schaab, 2001).
Synthesis of Organic Compounds
In a study examining the synthesis of 7,4'-Di-O-methylbayin, 2,6-dimethoxyphenylmagnesium bromide, another related compound, was reacted with tetraacetyl-α-D-glucosyl chloride, yielding various organic compounds including α-D-glucopyranosyl-2,6-dimethoxybenzene. This demonstrates the role of similar organomagnesium reagents in complex organic syntheses (Eade, Mcdonald, & Simes, 1975).
Cerium(III) Chloride-Promoted Reactions
Vinylmagnesium chloride, a compound with some similarities to this compound, shows unique reactions when treated with anhydrous cerium(III) chloride. It reacts with 1,3-diphenyl-2-propanone to form various organic compounds, indicating the potential of using cerium(III) chloride to promote reactions involving organomagnesium reagents (Imamoto, Hatajima, Ogata, & Nishiura, 1995).
Grignard Reaction Products
3,3-Dimethylbutylmagnesium chloride, another related Grignard reagent, has been studied for its configurational stability, indicating the importance of understanding the stereochemical aspects of Grignard reagents in chemical reactions (Whitesides, Witanowski, & Roberts, 1965).
Safety and Hazards
Mécanisme D'action
Target of Action
3,5-Dimethoxyphenylmagnesium chloride is a Grignard reagent . Grignard reagents are typically used in organic chemistry as a source of nucleophilic carbon atoms for the formation of carbon-carbon bonds . The primary targets of this compound are therefore electrophilic carbon atoms present in other organic molecules .
Mode of Action
The mode of action of this compound involves its reaction with an electrophilic carbon atom in another molecule . The carbon-magnesium bond in the Grignard reagent is polarized, with the carbon atom carrying a partial negative charge . This allows the carbon atom to act as a nucleophile, attacking the electrophilic carbon atom and forming a new carbon-carbon bond .
Biochemical Pathways
The exact biochemical pathways affected by this compound would depend on the specific reaction in which it is used. As a Grignard reagent, it could be involved in a variety of reactions, including the synthesis of alcohols, carboxylic acids, and other organic compounds . The downstream effects would therefore vary widely depending on the specific context.
Pharmacokinetics
As a Grignard reagent, this compound is typically used in laboratory settings for chemical synthesis, rather than being administered as a drug .
Result of Action
The result of the action of this compound is the formation of a new organic compound through the creation of a carbon-carbon bond . The exact molecular and cellular effects would depend on the specific compound being synthesized .
Action Environment
The action of this compound is highly dependent on the environmental conditions. Grignard reagents are sensitive to moisture and air, and must therefore be handled under anhydrous conditions . The temperature, solvent, and presence of other reagents can also influence the reaction .
Propriétés
IUPAC Name |
magnesium;1,3-dimethoxybenzene-5-ide;chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9O2.ClH.Mg/c1-9-7-4-3-5-8(6-7)10-2;;/h4-6H,1-2H3;1H;/q-1;;+2/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HENBIMOXUIJPAS-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C[C-]=C1)OC.[Mg+2].[Cl-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClMgO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10518469 | |
| Record name | Magnesium chloride 3,5-dimethoxybenzen-1-ide (1/1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10518469 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.91 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89981-17-9 | |
| Record name | Magnesium chloride 3,5-dimethoxybenzen-1-ide (1/1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10518469 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 3,5-dimethoxyphenylmagnesium chloride in synthesizing 5-alkylresorcinols?
A: this compound serves as a crucial Grignard reagent in the synthesis of 5-alkylresorcinols, specifically 2-(3,5-dihydroxyphenyl)-3-methyloctane []. The synthesis involves reacting this Grignard reagent with 2-methylheptanonitrile. This reaction yields a ketone intermediate, which then undergoes further reactions, including reaction with methylmagnesium halide, dehydration, reduction, and cleavage, to ultimately produce the target 5-alkylresorcinol.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 8-methyl-3-oxo-8-azabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B54288.png)


![C-Undecylcalix[4]resorcinarene](/img/structure/B54297.png)






![1-[2-(Benzhydryloxy)ethyl]piperidine-4-acetic acid ethyl ester](/img/structure/B54313.png)


